8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazolopyrazine core, a fluorobenzyl group, and an aminopyrrolidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, including the formation of the triazolopyrazine core and the subsequent attachment of the fluorobenzyl and aminopyrrolidine groups. Common synthetic routes may involve:
Formation of the Triazolopyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazolopyrazine core.
Incorporation of the Aminopyrrolidine Moiety: This step may involve reductive amination or other suitable methods to introduce the aminopyrrolidine group.
Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and chemical properties.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one include other triazolopyrazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17FN6O |
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Molecular Weight |
328.34 g/mol |
IUPAC Name |
8-(3-aminopyrrolidin-1-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-12-3-1-11(2-4-12)9-23-16(24)22-8-6-19-14(15(22)20-23)21-7-5-13(18)10-21/h1-4,6,8,13H,5,7,9-10,18H2 |
InChI Key |
GCQRXGZYLFJDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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